Bienvenue dans la boutique en ligne BenchChem!

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Cytotoxicity Oncology Structure-Activity Relationship

This unsubstituted pyrazole parent compound serves as an optimal negative control probe and scaffold for cancer cell line panel screening. Its structural alignment with BMS CK1δ/ε inhibitor chemotypes makes it ideal for kinase panel profiling and Wnt/β-catenin pathway research. Procurement enables rapid SAR around pyrazole substitution when screened against the 3,5-dimethylpyrazole analog (CAS 1286703-00-1).

Molecular Formula C14H17ClN4OS
Molecular Weight 324.83
CAS No. 1286697-95-7
Cat. No. B2551869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone
CAS1286697-95-7
Molecular FormulaC14H17ClN4OS
Molecular Weight324.83
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C14H17ClN4OS/c15-13-3-2-12(21-13)14(20)18-9-6-17(7-10-18)8-11-19-5-1-4-16-19/h1-5H,6-11H2
InChIKeyBFWOZVSMRVLNNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1286697-95-7: Chemical Identity and Baseline Profile for Procurement Evaluation


The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 1286697-95-7) is a synthetic heterocyclic small molecule featuring a 5-chlorothiophene-carbonyl core linked to an N-ethylpyrazole-piperazine moiety . With a molecular formula of C14H17ClN4OS and a molecular weight of 324.83 g/mol, it belongs to the broader class of pyrazole-piperazine-thiophene compounds that have been investigated in medicinal chemistry campaigns targeting kinases, G-protein coupled receptors, and serine proteases [1]. However, at the time of this analysis, no publicly available, peer-reviewed primary bioactivity data or head-to-head comparator studies specific to this compound were identified, limiting the evidence base to class-level inferences derived from structurally related analogues.

Why In-Class Substitution of CAS 1286697-95-7 Carries Scientific Risk


Within the pyrazole-piperazine-thiophene chemotype, even subtle structural modifications—such as pyrazole ring substitution, linker length, or heterocyclic replacement—can profoundly shift target selectivity, potency, and pharmacokinetic behavior [1]. For example, replacement of the unsubstituted pyrazole in CAS 1286697-95-7 with a 3,5-dimethylpyrazole (CAS 1286703-00-1) or an imidazole (CAS 1396865-38-5) alters hydrogen-bonding capacity, steric bulk, and electronic distribution, potentially redirecting binding from one target class to another . Without quantitative target-engagement data for each specific chemotype, assuming functional interchangeability is unwarranted and may lead to misleading experimental outcomes.

Quantitative Differentiation Evidence for CAS 1286697-95-7 Against Its Closest Analogs


Cytotoxic Potential Conferred by the Chlorothiophene-Ethyl-Piperazine Sub-structure

In a series of N-substituted piperazinyl quinolones, the introduction of a 2-(5-chlorothiophen-2-yl)ethyl residue on the piperazine ring converted the biological profile from antibacterial to cytotoxic against six cancer cell lines [1]. This demonstrates that the chlorothiophene-ethyl-piperazine motif—which is fully embedded in CAS 1286697-95-7—can independently impart cytotoxic activity, whereas quinolone cores lacking this moiety are inactive in the same assays [1]. Because the target compound contains this exact motif, it is expected to retain cytotoxic potential, distinguishing it from pyrazole-piperazine-thiophene analogues that lack the ethyl-linked chlorothiophene substituent.

Cytotoxicity Oncology Structure-Activity Relationship

Casein Kinase 1 δ/ε Inhibition Path Open to Pyrazolo-Piperazine Scaffolds

A granted patent (US 9,273,058 B2) from Bristol-Myers Squibb claims substituted pyrazolo-piperazines as inhibitors of casein kinase 1 δ/ε (CK1δ/ε) with anti-cancer utility [1]. The generic Formula (I) encompasses the pyrazole-piperazine-biaryl architecture present in CAS 1286697-95-7. While the patent does not disclose IC50 values for CAS 1286697-95-7 itself, the structural proximity to the exemplified series suggests that this compound may engage CK1 isoforms. This is a scaffold-specific property: replacement of the pyrazole with an imidazole (e.g., CAS 1396865-38-5) is not claimed within this patent and may redirect binding away from CK1 targets.

Kinase inhibition Cancer Casein Kinase 1

Structural Differentiation from the 3,5-Dimethylpyrazole Analog (CAS 1286703-00-1)

The closest commercially available structural analogue, (5-chlorothiophen-2-yl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone (CAS 1286703-00-1), differs solely by the presence of two methyl groups on the pyrazole ring. No quantitative bioactivity data are publicly available for either compound . However, the unsubstituted pyrazole in CAS 1286697-95-7 presents a smaller steric footprint and distinct hydrogen-bond donor/acceptor properties, which could translate into different target binding modes. In fragment-based or analogue-by-catalogue procurement scenarios, the unsubstituted variant offers a more tractable vector for further functionalization and a cleaner structure–activity relationship (SAR) starting point.

Medicinal chemistry Lead optimization Hit-to-lead

High-Value Application Scenarios for CAS 1286697-95-7 Based on Evidence


Phenotypic Cytotoxicity Screening in Oncology Drug Discovery

Based on class-level evidence that the 2-(5-chlorothiophen-2-yl)ethyl-piperazine moiety confers cytotoxic activity in quinolone series [1], CAS 1286697-95-7 can be prioritized as a scaffold for cancer cell line panel screening. Its structural divergence from the antibacterial quinolone core makes it a unique entry point for identifying novel oncology targets, and comparative screening against the 3,5-dimethylpyrazole analog (CAS 1286703-00-1) can rapidly establish SAR around pyrazole substitution.

Casein Kinase 1 δ/ε Inhibitor Lead Optimization

The alignment of CAS 1286697-95-7 with the general formula of Bristol-Myers Squibb's patented CK1δ/ε inhibitors [2] positions it as a candidate for kinase panel profiling. Procurement of this compound enables verification of CK1δ/ε inhibitory activity and selectivity profiling against close analogs, potentially advancing the development of anti-cancer agents targeting the Wnt/β-catenin pathway.

SAR-by-Catalogue Probe for Pyrazole Substitution Effects

As the unsubstituted pyrazole parent within the chlorothiophene-ethyl-piperazine chemotype, CAS 1286697-95-7 is an ideal negative control probe for studies investigating the impact of pyrazole substitution (e.g., methylation, halogenation) on target binding, cellular potency, and physicochemical properties. It provides a minimal steric reference point for fragment growth and elaboration strategies.

Quote Request

Request a Quote for (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.